molecular formula C43H66N12O12S2 B13420928 H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

Cat. No.: B13420928
M. Wt: 1007.2 g/mol
InChI Key: FRAJVCQUOFINCU-KXONMLRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide composed of ten amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the same principles as SPPS but on a larger scale. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Replacement of specific amino acids or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptides like H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides like H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 depends on their specific sequence and structure. Generally, these peptides exert their effects by:

Comparison with Similar Compounds

Properties

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-21(2)14-27(37(61)48-18-35(47)59)53-42(66)32-6-5-13-55(32)43(67)31-20-69-68-19-25(44)36(60)50-29(16-23-7-9-24(56)10-8-23)40(64)51-28(15-22(3)4)39(63)49-26(11-12-33(45)57)38(62)52-30(17-34(46)58)41(65)54-31/h7-10,21-22,25-32,56H,5-6,11-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,64)(H,52,62)(H,53,66)(H,54,65)/t25-,26?,27-,28-,29?,30-,31?,32-/m0/s1

InChI Key

FRAJVCQUOFINCU-KXONMLRSSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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